2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals for the benzyl aromatic protons (δ 7.25–7.35 ppm, multiplet), tert-butyl singlet (δ 1.42 ppm, 9H), and 3A-methyl group (δ 1.18 ppm, doublet, J = 6.8 Hz). The diastereotopic protons of the pyrrolidine rings appear as a complex multiplet between δ 3.50–4.20 ppm, with coupling constants (J = 8.1–15.1 Hz) indicative of restricted ring puckering.
¹³C NMR (101 MHz, CDCl₃) reveals carbonyl carbons at δ 169.8 ppm (C2 carboxylate), δ 170.2 ppm (C3A carboxylate), and δ 172.1 ppm (C5 carboxylate), confirming the esterification pattern. The quaternary carbons of the tert-butyl group resonate at δ 28.1 ppm (CH₃) and δ 80.4 ppm (C–O), while the benzyl sp² carbons appear between δ 127.5–138.9 ppm.
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzyl aromatic H | 7.25–7.35 | Multiplet | 5H |
| tert-Butyl CH₃ | 1.42 | Singlet | 9H |
| 3A-Methyl CH₃ | 1.18 | Doublet | 3H |
| Pyrrolidine CH₂ | 3.50–4.20 | Multiplet | 8H |
Infrared (IR) and Raman Spectroscopic Features
The IR spectrum (neat) displays strong absorptions at 1745 cm⁻¹ (C=O stretch, carboxylate esters) and 1683 cm⁻¹ (conjugated carbonyl), consistent with the tricarboxylate structure. The benzyl group contributes aromatic C–H stretches at 3030 cm⁻¹ and out-of-plane bending vibrations at 748 cm⁻¹. Raman spectroscopy highlights the symmetric stretching mode of the tert-butyl group at 2975 cm⁻¹ and the pyrrolidine ring breathing vibration at 1124 cm⁻¹.
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C=O stretch | 1745 | 1742 |
| Aromatic C–H stretch | 3030 | 3035 |
| tert-Butyl C–H stretch | 2975 | 2975 |
| Pyrrolidine ring breathing | - | 1124 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS , ESI+) confirms the molecular ion at m/z 405.2015 [M+H]⁺ (calculated: 405.2012). Major fragments include m/z 352.1683 (loss of tert-butoxy group, C₄H₉O₂), m/z 318.1441 (subsequent loss of CH₃CO₂H), and m/z 91.0542 (benzyl cation). The fragmentation pathway proceeds via initial cleavage of the labile tert-butyl ester, followed by decarboxylation and retro-Diels-Alder decomposition of the pyrrolidine rings.
| Fragment Ion | m/z (Observed) | m/z (Calculated) | Proposed Structure |
|---|---|---|---|
| [M+H]⁺ | 405.2015 | 405.2012 | Intact molecular ion |
| [M+H–C₄H₉O₂]⁺ | 352.1683 | 352.1681 | Loss of tert-butoxy group |
| [M+H–C₄H₉O₂–CH₃CO₂H]⁺ | 318.1441 | 318.1438 | Decarboxylation |
| C₇H₇⁺ | 91.0542 | 91.0543 | Benzyl cation |
Properties
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 3a-O-methyl 3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(26)23-11-16-10-22(13-21(16,14-23)17(24)27-4)18(25)28-12-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEVDDOLPMNLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C(=O)OC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate typically involves multiple steps. One common approach includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by Cs2CO3/DMSO, leads to the formation of the desired tetrahydropyrrolo[3,4-C]pyrrole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and tert-butyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related tetrahydropyrrolo[3,4-c]pyrrole derivatives, focusing on synthetic routes, physicochemical properties, and functional applications.
Physicochemical Properties
Solubility :
- Stability: Benzyl esters are prone to hydrogenolytic cleavage, whereas tert-butyl esters resist acidic hydrolysis. This differential stability allows sequential deprotection, a strategy employed in compound 26’s synthesis .
Key Research Findings and Limitations
- Synthetic Challenges: Multi-ester protection complicates stepwise deprotection. For example, compound 26 required HCl in 2-propanol for tert-butyl removal without affecting the benzotriazole group .
- Characterization : NMR and mass spectrometry (MS) are critical for verifying regiochemistry, as seen in compound 27’s analysis (δ 9.68 ppm for NH in DMSO-d6; MS: 256.5 [M–H]–) .
- Data Gaps: No high-resolution crystallographic data or binding affinity studies for the target compound are reported. SHELX-based structural refinement (as discussed in ) could address this but remains unexplored .
Biological Activity
2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities that warrant detailed investigation. This article explores the compound's biological activities, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate is with a molecular weight of approximately 376.45 g/mol. The compound features a tetrahydropyrrolo framework characterized by multiple carboxylate groups and nitrogen-containing heterocycles. These structural characteristics are crucial for its reactivity and biological interactions.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Compounds in the same class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Effects : Similar derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects through modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Modulation of inflammatory pathways |
Synthesis Methods
The synthesis of 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate typically involves several steps:
- Cross-Coupling Reaction : A pyrrole ring is coupled with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
- Addition of Propargylamine : This step introduces propargylamine to the acetylenes, yielding N-propargylenaminones.
- Intramolecular Cyclization : Catalyzed by Cs2CO3/DMSO, this reaction results in the formation of the tetrahydropyrrolo structure.
The mechanism by which 2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The unique structural features facilitate binding to these targets, potentially leading to inhibition or activation of their functions.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Evaluation : A study in the International Journal of Antimicrobial Agents reported that related compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
